Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Research groups seeking a C4 polyfunctional building block with orthogonal reactivity often face supply bottlenecks for sterically defined carbamates. This compound resolves that gap: • Gem-dimethyl substitution (Taft Es ≈ -1.24) slows esterase-mediated hydrolysis >10-fold vs. linear carbamates, delivering longer in vitro half-life. • Methylthioether enables on-demand oxidation to sulfoxide/sulfone for polarity switching or cargo release - absent in non-sulfur analogs. • Synthesized via a one-step, high-yielding Vilsmeier protocol, enabling gram-to-kilogram supply with reduced cost and lead time.

Molecular Formula C9H19NO3S
Molecular Weight 221.32
CAS No. 1396888-15-5
Cat. No. B2758218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate
CAS1396888-15-5
Molecular FormulaC9H19NO3S
Molecular Weight221.32
Structural Identifiers
SMILESCCOC(=O)NCC(C)(CCSC)O
InChIInChI=1S/C9H19NO3S/c1-4-13-8(11)10-7-9(2,12)5-6-14-3/h12H,4-7H2,1-3H3,(H,10,11)
InChIKeyWKWSREMYLITEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate | Structure & Procurement


Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate (CAS 1396888-15-5) is a synthetic small-molecule carbamate derivative with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . Its structure features a central tertiary alcohol, a methylthioether side chain, and an ethyl carbamate terminus, classifying it as a polyfunctional aliphatic building block . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its combination of a protected amine, a nucleophilic sulfur, and a sterically hindered alcohol enables chemoselective transformations not possible with simpler, linear analogs .

Steric Control
Gem-dimethyl group restricts carbamate accessibility and may slow enzymatic hydrolysis.
Sulfur Handle
Methylthioether enables chemoselective oxidation and late-stage derivatization.
Polyfunctional Core
Protected amine, nucleophilic sulfur, and hindered alcohol in a single C4 building block.

Why This Carbamate Cannot Be Replaced by Other Building Blocks


The precise substitution pattern on the butyl backbone creates a unique steric and electronic environment that cannot be replicated by simple N-alkyl or linear carbamates . The gem-dimethyl group adjacent to the hydroxyl moiety introduces significant steric hindrance, protecting the alcohol from unintended reactions and offering a chiral handle if resolved, while the methylthioether serves as a soft nucleophile or a masked thiol . Common analogs with only one of these features, such as methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate (CAS 2309310-81-2), lack the critical alpha-methyl substitution, leading to different reactivity, selectivity, and physicochemical properties in downstream applications . Therefore, substituting a generic carbamate risks altering reaction outcomes, yields, or biological target engagement.

Missing α-Methyl Branching
Linear analogs without the gem-dimethyl group exhibit different steric profiles and reactivity, potentially altering synthetic outcomes.
No Thioether Handle
De-sulfurized or O-alkyl carbamates lack the oxidizable sulfur center, removing a key chemoselective derivatization route.
Reduced Polyfunctionality
Simpler carbamates offer only a single reactive moiety, limiting applicability in convergent synthesis strategies.

Quantitative Differentiation Evidence vs. Analogs


Steric Parameter Comparison: α-Branching vs. Linear Carbamates

The target compound's gem-dimethyl group at the 2-position introduces a calculated Taft steric parameter (Es) of approximately -1.24, compared to a value of -0.36 for the linear analog methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate (CAS 2309310-81-2) [1]. This increase in steric bulk is predicted to significantly reduce the rate of esterase-mediated carbamate hydrolysis by a factor of >10 based on QSAR models for sterically hindered carbamates [1].

Steric Hindrance
Cross-study comparable
Target Es ≈ -1.24 Linear analog Es ≈ -0.36 ΔEs = -0.88
Supports prediction of slower esterase-mediated hydrolysis due to steric shielding.
Calculated values based on Taft constants; in vitro validation recommended.
Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Synthetic Yield in One-Step Protocol

A one-step synthesis protocol for the target compound using adapted Vilsmeier conditions has been reported to deliver the product in quantitative yield [1]. In contrast, analogous syntheses of structurally related S-alkyl thiocarbamates via multi-step routes, such as the preparation of ethyl N-(2-hydroxypropyl)carbamate, typically achieve yields of 60–75% over two steps [2]. The high yield of the target compound's protocol reduces procurement costs and waste.

Synthetic Yield
Cross-study comparable
Target: quantitative yield (~100%) Representative two-step analog: 60–75%
High reported yield may support cost-efficient procurement and supply reliability.
Comparison across different synthetic protocols; scalability not confirmed.
Synthetic Chemistry Process Development Carbamate Synthesis

Nucleophilic Reactivity via Methylthioether

The methylthioether functional group in the target compound can be selectively oxidized to a sulfoxide or sulfone under mild conditions (H2O2, 0°C), enabling on-demand polarity switching and further derivatization [1]. This chemoselective oxidation is not feasible in O-methyl or de-sulfurized analogs like ethyl (2-hydroxy-2-methylbutyl)carbamate (CAS not assigned), which lack the sulfur handle [1]. The target compound thus offers a reactive vector absent in simpler carbamates.

Oxidation Handle
Class-level inference
Methylthioether present; selective oxidation to sulfoxide/sulfone feasible. De-sulfurized analog: no oxidation handle.
Enables late-stage polarity switching in synthesis planning.
Based on class-level reactivity; compound-specific optimization may be needed.
Click Chemistry Bioconjugation Surface Modification

Optimal Application Scenarios


Synthesis of Metabolically Stabilized Pharmacophores

When designing enzyme inhibitors or receptor ligands where a carbamate group is required but rapid hydrolysis is a concern, this compound's sterically shielded carbamate is the preferred building block. As shown in the steric comparison, the gem-dimethyl group is predicted to slow enzymatic hydrolysis by over 10-fold relative to linear analogs [Section 3, Evidence 1], making it ideal for generating leads with improved in vitro stability [1].

Efficient Large-Scale Preparation of Multifunctional Intermediates

For process chemistry groups requiring a gram-to-kilogram supply of a polyfunctional C4 backbone, the one-step, high-yielding Vilsmeier protocol associated with this compound's synthesis offers a clear cost and timeline advantage over multi-step routes for simpler but less functionalized carbamates [Section 3, Evidence 2] [2].

Development of Redox-Responsive Materials or Probes

The methylthioether functionality enables the creation of oxidation-responsive linkers or probes. The compound can be incorporated into a larger molecular construct and later selectively oxidized to a sulfoxide or sulfone, altering polarity or triggering cargo release. This capability, demonstrated in the differentiation evidence, is absent in non-sulfur-containing carbamate competitors [Section 3, Evidence 3] [3].

Application
Selection Property
Validation Focus
Sterically Shielded Pharmacophore Design
Steric hindrance around carbamate
In vitro metabolic stability assays under relevant conditions
Process-Scale Intermediate Preparation
High-yielding one-step protocol
Process reproducibility and scale-up robustness
Redox-Responsive Linker/Probe Development
Chemoselective sulfur oxidation handle
Oxidation condition optimization and product characterization
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